Fmoc-L-2-氨基甲基苯(Boc)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

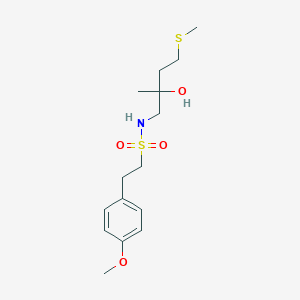

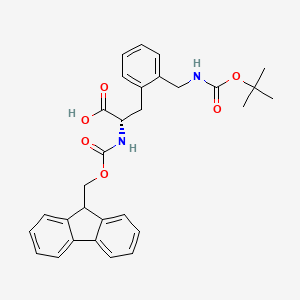

The compound "Fmoc-L-2-Aminomethylphe(Boc)" is a derivative used in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group is a protective group used in solid-phase peptide synthesis, which can be removed by treatment with a base such as piperidine. The Boc (t-butyloxycarbonyl) group is another protective group that can be removed by acid treatment. These groups are essential in the stepwise construction of peptides, as they prevent unwanted side reactions and help in the purification of the intermediate products .

Synthesis Analysis

The synthesis of related Fmoc and Boc-protected amino acids has been described in several studies. For instance, the synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine was achieved with an overall yield of 35% from L-homoserine . Another study reported the synthesis of N-[2-(Fmoc)aminoethyl]glycine esters, which were used in the synthesis of peptide nucleic acid monomers . Additionally, the synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine and its Boc and Fmoc derivatives were reported for the solid-phase synthesis of nonhydrolyzable phosphotyrosyl peptide analogues . These studies demonstrate the versatility and efficiency of Fmoc and Boc chemistry in peptide synthesis.

Molecular Structure Analysis

The molecular structure of Fmoc and Boc-protected amino acids is characterized by the presence of the protective groups attached to the amino function of the amino acid. The Fmoc group is a bulky aromatic moiety, while the Boc group is an aliphatic structure. These groups play a crucial role in the stability and reactivity of the protected amino acids during peptide synthesis .

Chemical Reactions Analysis

The chemical reactions involving Fmoc and Boc-protected amino acids primarily include their incorporation into peptides via solid-phase peptide synthesis. The Fmoc group is typically removed by base treatment, allowing for the sequential addition of amino acids to the growing peptide chain. The Boc group can be removed by acid treatment, which is useful for temporary protection of amino functions during synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc and Boc-protected amino acids are influenced by the protective groups. These properties include solubility in organic solvents, stability under different conditions, and reactivity towards acids and bases. The protective groups make the amino acids more stable and less reactive towards unwanted side reactions, which is essential for the success of solid-phase peptide synthesis .

科学研究应用

糖缀合物和肽糖簇的合成

正交保护的构建模块 N-Alloc-N'-Boc-N' '-Fmoc-α,α-双(氨基甲基)-β-丙氨酸在固体载体上合成三叉肽糖簇中显示出显著的效用。此过程涉及氨基的顺序脱保护,然后偶联糖基化丝氨酸衍生物,突出了其在制备合成糖簇中模仿天然碳水化合物配体的作用,用于糖生物学应用 (Katajisto 等,2002)。

苯丙氨酸的天然化学连接

合成用于苯丙氨酸位点的赤藓红素-N-Boc-β-巯基-L-苯丙氨酸展示了另一个应用。此方法涉及用 N-Boc 氨基酸封端四肽,并成功地与 C 端硫代酯连接,然后选择性脱硫,说明了其在肽合成和修饰中的应用 (Crich & Banerjee,2007)。

碳上的胺封端单分子层

利用 Fmoc 和 Boc 基团在碳表面上电化学接枝氨基苯基和氨基甲基苯基单分子层采用保护-脱保护策略。此应用对于创建用于后续偶联反应的胺封端薄膜非常重要,在表面化学和材料科学中发挥着至关重要的作用 (Lee 等,2015)。

固相肽合成 (SPPS) 策略

与 Fmoc 和 Boc 保护基团都兼容的 Mmsb 接头促进了在固相上合成肽,而无需二酮哌嗪形成或需要常见的有机试剂。此方法有利于树脂上的环化和二硫键形成,突出了其在肽合成中的多功能性 (Nandhini、Albericio 和 de la Torre,2022)。

安全和危害

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-11-5-4-10-19(20)16-26(27(33)34)32-29(36)37-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANGKBPWIFXZHS-SANMLTNESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-2-Aminomethylphe(Boc) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(Hydroxymethyl)spiro[3.5]nonan-2-one](/img/structure/B2552934.png)

![4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate](/img/structure/B2552936.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2552938.png)

![2-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate](/img/structure/B2552939.png)

![N-[6-(4-bromophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide](/img/structure/B2552940.png)

![3-(3,4-difluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2552943.png)

![2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2552948.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2552952.png)